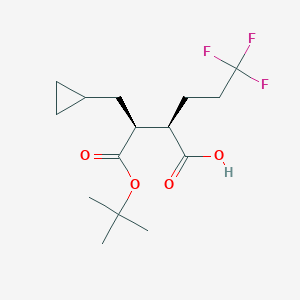
(R)-2-((S)-1-(tert-butoxy)-3-cyclopropyl-1-oxopropan-2-yl)-5,5,5-trifluoropentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((S)-1-(tert-butoxy)-3-cyclopropyl-1-oxopropan-2-yl)-5,5,5-trifluoropentanoic acid is a complex organic compound with a unique structure that includes a trifluoromethyl group, a cyclopropyl ring, and a tert-butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of copper-catalyzed oxidative dehydrogenative annulation reactions . These reactions often require specific conditions such as the presence of O-acyl oximes and α-amino ketones, which act as internal oxidants and three-atom-unit components.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((S)-1-(tert-butoxy)-3-cyclopropyl-1-oxopropan-2-yl)-5,5,5-trifluoropentanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-((S)-1-(tert-butoxy)-3-cyclopropyl-1-oxopropan-2-yl)-5,5,5-trifluoropentanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to ®-2-((S)-1-(tert-butoxy)-3-cyclopropyl-1-oxopropan-2-yl)-5,5,5-trifluoropentanoic acid include:
- Trifluorotoluene
- Other trifluoromethyl-substituted compounds
Uniqueness
What sets ®-2-((S)-1-(tert-butoxy)-3-cyclopropyl-1-oxopropan-2-yl)-5,5,5-trifluoropentanoic acid apart from similar compounds is its unique combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H23F3O4 |
|---|---|
Poids moléculaire |
324.34 g/mol |
Nom IUPAC |
(2R)-2-[(2S)-3-cyclopropyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]-5,5,5-trifluoropentanoic acid |
InChI |
InChI=1S/C15H23F3O4/c1-14(2,3)22-13(21)11(8-9-4-5-9)10(12(19)20)6-7-15(16,17)18/h9-11H,4-8H2,1-3H3,(H,19,20)/t10-,11+/m1/s1 |
Clé InChI |
XJGWVNGFTHAOLY-MNOVXSKESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H](CC1CC1)[C@@H](CCC(F)(F)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1CC1)C(CCC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13037110.png)
![[(E)-5-phenylpent-1-enyl]boronic acid](/img/structure/B13037112.png)
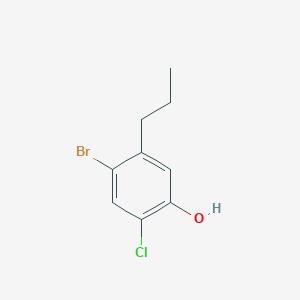
![3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13037125.png)
![Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylicacid,cis](/img/structure/B13037128.png)
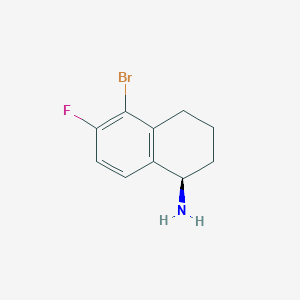
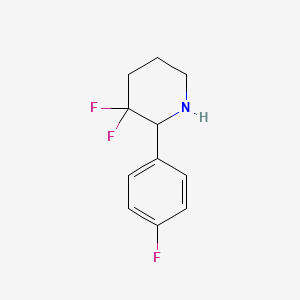
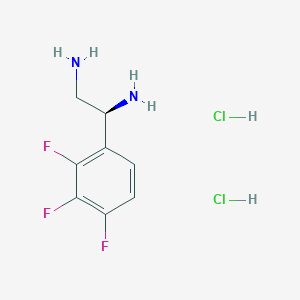
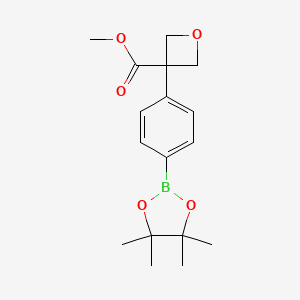
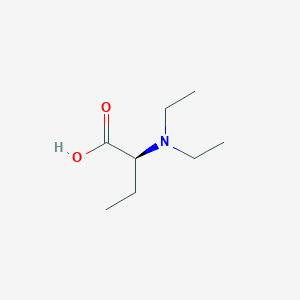
![N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B13037169.png)
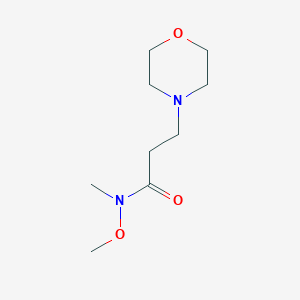
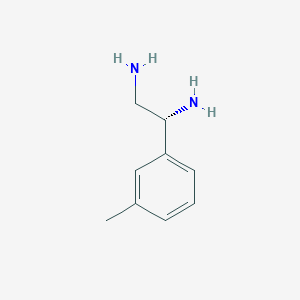
![(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13037197.png)
